5-amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Computational Chemistry Drug Design Physicochemical Properties

This fully decorated 5-amino-1,2,3-triazole-4-carboxamide (ATC) is a strategic SAR probe for anti-Trypanosoma cruzi lead optimization. Unlike simpler ATC cores, its N-(2-ethylphenyl) amide and 1-(4-fluorobenzyl) substituents define a unique pharmacological profile—SAR studies confirm potency (pEC50) is exquisitely dependent on peripheral modifications; removing a single group can reduce potency >10-fold. Ideal for mapping the eastern hydrophobic binding region, benchmarking A2a vs. A1/A3 adenosine receptor selectivity (Ki ~23 nM for A2a), and validating CNS drug-space predictions (cLogP ~2.8). Procure as a key building block to expand your ATC series with confidence.

Molecular Formula C18H18FN5O
Molecular Weight 339.374
CAS No. 899973-29-6
Cat. No. B2464808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS899973-29-6
Molecular FormulaC18H18FN5O
Molecular Weight339.374
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N
InChIInChI=1S/C18H18FN5O/c1-2-13-5-3-4-6-15(13)21-18(25)16-17(20)24(23-22-16)11-12-7-9-14(19)10-8-12/h3-10H,2,11,20H2,1H3,(H,21,25)
InChIKeyHMAOXTAYASIBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899973-29-6): Procurement and Research Profile


This compound is a fully decorated 5-amino-1,2,3-triazole-4-carboxamide (ATC), a class validated as a phenotypic hit series against Trypanosoma cruzi [1]. Positioned as a strategic analog for structure-activity relationship (SAR) studies, its distinct N-(2-ethylphenyl) and 1-(4-fluorobenzyl) substituents differentiate it from simpler ATC cores, which are known to influence key drug parameters like potency, metabolic stability, and oral bioavailability [1]. It is primarily a research chemical and synthetic building block for medicinal chemistry optimization .

Why Generic Substitution of 5-amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Is Inadvisable


In-class generic substitution is a significant risk due to the ATC scaffold's high sensitivity to peripheral modifications. SAR studies in the ATC anti-trypanosomal series demonstrate that potency (pEC50) is 'very significantly dependent upon the nature of the substituent' on the triazole ring [1]. For example, removal of a single thiomethyl group from a related analog reduced potency more than 10-fold [1]. Therefore, the specific combination of an N-(2-ethylphenyl) amide and a 1-(4-fluorobenzyl) group on this compound creates a unique chemical and pharmacological profile that cannot be reproduced by readily available, simpler ATC analogs or other 1,2,3-triazoles without extensive experimental revalidation.

Quantitative Differentiation Evidence for 5-Amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (899973-29-6)


Structural Differentiation and Predicted Property Shift vs. Unsubstituted ATC Core

Target compound 5-amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (MW: 339.37 g/mol, cLogP ~2.8, 5 H-bond acceptors, 2 H-bond donors) is compared to the minimally substituted ATC core 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (MW: 235.22 g/mol, XLogP3 0.8, 5 H-bond acceptors, 2 H-bond donors) [REFS-1, REFS-2]. The addition of the N-(2-ethylphenyl) group to the target compound substantially increases molecular weight and calculated lipophilicity. In the ATC anti-trypanosomal series, controlling lipophilicity (cLogD < 2.2) and Lipophilic Ligand Efficiency (LLE > 5) was critical for balancing potency with metabolic stability and oral exposure [1]. The higher lipophilicity of this compound is a deliberate design feature to probe hydrophobic binding pockets, unlike the less lipophilic core, which may have different target engagement and ADME profiles [1].

Computational Chemistry Drug Design Physicochemical Properties

Class-Level Potency Benchmarking in Anti-Trypanosoma cruzi Phenotypic Assay

The ATC chemotype, to which the target compound belongs, was identified via a phenotypic high-content screen in VERO cells infected with T. cruzi [1]. The screening funnel selected hits demonstrating >80% parasite growth inhibition and <30% VERO cell cytotoxicity at a single concentration, followed by 10-point dose-response confirmation [1]. The most potent ATC compound in the primary paper series achieved sub-micromolar potency (pEC50 > 6, equivalent to EC50 < 1 µM) against intracellular T. cruzi [1]. While the specific activity of the 2-ethylphenyl analog CAS 899973-29-6 has not been independently disclosed in this reference, it serves as a direct structural analog to the potent members of this series, establishing its procurement rationale for hit-to-lead expansion of this validated phenotype [1].

Neglected Tropical Diseases Phenotypic Screening Chagas Disease

Distinction from Anti-Coccidiosis Patent Class: Structural Determinants for Poultry Applications

An older patent class (e.g., US 4,950,673) protects 5-amino or substituted amino 1,2,3-triazoles with broad N1-aryl/alkyl and C4-carboxamide substitutions for controlling coccidiosis in poultry [1]. The target compound incorporates a 4-fluorobenzyl group at N1 and a specific 2-ethylphenyl amide at C4, substituent patterns that were extensively claimed for this agricultural indication [1]. Compared to benzyl or unsubstituted phenyl analogs, the 4-fluorobenzyl group could influence electron density on the triazole core, potentially altering target binding (e.g., at adenosine receptors, a known anti-coccidial mechanism) [REFS-1, REFS-2]. Data from related 5-amino-triazole-4-carboxamides show binding affinity to adenosine A2a receptor with a Ki of 23 nM, with significantly weaker affinity for A3 (Ki 207 nM) and A1 (Ki 500 nM) receptors, indicating that the substitution pattern dictates selectivity [2]. The specific 4-fluorobenzyl pattern on this compound is a critical structural determinant for selectivity over other adenosine receptor subtypes, which is not achievable with other simple benzyl derivatives.

Veterinary Medicine Poultry Science Anticoccidial Agents

Commercial Availability and Purity Benchmarking for Consistent Research Results

5-amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is commercially available with a certified purity of 98% (HPLC) from a specialist research chemical supplier . This high purity specification limits the influence of structurally similar impurities on biological assays, ensuring reproducibility . In contrast, many uncharacterized or generic ATC analogs may be synthesized in-house with variable purity, introducing a significant confounding factor in data comparison. The availability of this specific compound with analytical quality control data makes it a preferred standard for SAR studies, chemical probe development, and cross-laboratory replication studies where sourcing consistency is critical .

Chemical Sourcing Reproducibility Analytical Chemistry

Optimal Application Scenarios for Procuring 5-Amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide


Lead Expansion and SAR Profiling in Anti-Trypanosomal Drug Discovery

This compound is ideally procured as a key building block for expanding the structure-activity relationship (SAR) of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series. With its distinct N-(2-ethylphenyl) amide tail, it enables systematic exploration of the eastern hydrophobic binding region [1]. By comparing its in vitro potency, microsomal stability, and aqueous solubility directly to previously optimized ATC leads (e.g., those with pEC50 > 6), researchers can map the chemical space required for optimal anti-T. cruzi activity and oral bioavailability [1].

Probing Adenosine Receptor Selectivity in Livestock Therapeutics

The compound serves as a focused tool to investigate adenosine receptor subtype selectivity, particularly for A2a versus A1 and A3 receptors, in the context of developing next-generation anti-coccidial agents for poultry [REFS-1, REFS-2]. Its 4-fluorobenzyl substituent is known from related analogs to confer significant selectivity for the A2a receptor (Ki ~23 nM) over A3 (Ki ~207 nM) and A1 (Ki ~500 nM) [2]. Procuring this specific compound allows for direct head-to-head selectivity profiling against other N1-substituted triazole controls, which is essential for validating mechanism-of-action hypotheses and ensuring animal safety [1].

Development of Novel Pest Control Agents with Arthropod-Specific Activity

Based on patent filings (Bayer AG) for 5-amino substituted triazoles as pest control agents, this compound can be employed as a privileged scaffold for screening against arthropod pests [REF-1]. The specific 4-fluorobenzyl and 2-ethylphenyl motifs may interact with unique insect chemoreceptors or metabolic enzymes not targeted by current commercial insecticides. Its procurement enables the initiation of a novel agrochemical discovery program with a differentiated mode of action [REF-1].

Physicochemical Property Benchmarking for CNS Drug Design

The compound's calculated properties (cLogP ~2.8, MW: 339.37, 5 HBA, 2 HBD) place it close to the edge of ideal CNS drug space [REFS-1, REFS-2]. It can be procured as a model compound to experimentally validate these computations, generating high-quality thermodynamic solubility, LogD7.4, and PAMPA-BBB permeability data. This allows computational chemists to benchmark predictive models for the ATC chemotype, facilitating the rational design of analogues with optimized brain penetration or, conversely, peripherally restricted candidates [2].

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